Cas no 1212-72-2 (N-Methyl-omega-phenyl-t-butylamine)

1212-72-2 structure
Product Name:N-Methyl-omega-phenyl-t-butylamine
N-Methyl-omega-phenyl-t-butylamine Properties
Names and Identifiers
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- N-Methyl-omega-phenyl-t-butylamine
- Mephentermine (sulfate)
- MEPHENTERMINE HEMISULFATE SALT
- MEPHENTERMINE HEMISULFATE, CRM STANDARD
- N,2-dimethyl-1-phenylpropan-2-amine,sulfuric acid
- EINECS 214-923-3
- Fentermin
- Mephentermine hemisulfate
- Mephentermine sulfate
- Mephentermine sulphate
- CHEMBL3184799
- Sulfate, Mephentermine
- N,alpha,alpha-Trimethylphenethylamine sulfate (2:1)
- CCG-220726
- DTXCID1027760
- BENZENEETHANAMINE, N,.ALPHA.,.ALPHA.-TRIMETHYL-, SULPHATE (2:1)
- N,alpha,alpha-TRIMETHYLPHENETHYLAMINE SULPHATE (2:1)
- SR-01000872629-1
- HMS2097A14
- Mephentermine sulfate [USP]
- Phenethylamine, N,alpha,alpha-trimethyl-, sulfate (2:1)
- HMS1570A14
- 1212-72-2
- Benzeneethanamine, N,.alpha.,.alpha.-trimethyl-, sulfate (2:1)
- NCGC00016570-06
- SR-01000872629
- Mephentermine Hemisulphate 1.0 mg/ml in Methanol (as free base)
- HMS3714A14
- Wyamine sulfate (TN)
- Mephentermine Sulfate (2:1)
- Wyamine sulphate
- Benzeneethanamine, N,alpha,alpha-trimethyl-, sulfate (2:1)
- N-Methyl-omega-phenyl-tert-butylamine
- Prestwick_94
- Wyamine
- MEPHENTERMINE SULFATE [VANDF]
- NSC-758424
- NSC 758424
- D01018
- Tox21_110501
- CAS-1212-72-2
- MEPHENTERMINE SULFATE [WHO-DD]
- N,.ALPHA.,.ALPHA.-TRIMETHYLPHENETHYLAMINE SULPHATE (2:1)
- Mephine
- Tox21_110501_1
- CHEBI:6756
- Mephentermine Hemisulphate
- NCGC00016570-01
- 580655Z8RR
- N,2-dimethyl-1-phenylpropan-2-amine hemisulfate
- Wyamine sulfate
- FT-0751658
- Mephentermine sulfate (USP)
- UNII-580655Z8RR
- MEPHENTERMINE SULFATE [ORANGE BOOK]
- BENZENEETHANAMINE, N,alpha,alpha-TRIMETHYL-, SULPHATE (2:1)
- DTXSID1047780
- Q27261534
- SCHEMBL121177
- Benzeneethanamine, N,I+/-,I+/--trimethyl-, sulfate (2:1)
- Mephentermine hemisulfate salt
- DNKCFBJMFIUNRS-UHFFFAOYSA-N
-
- InChIKey: DNKCFBJMFIUNRS-UHFFFAOYSA-N
- Inchi: InChI=1S/2C11H17N.H2O4S/c2*1-11(2,12-3)9-10-7-5-4-6-8-10;1-5(2,3)4/h2*4-8,12H,9H2,1-3H3;(H2,1,2,3,4)
- SMILES: CC(C)(CC1=CC=CC=C1)NC.CC(C)(CC1=CC=CC=C1)NC.OS(=O)(=O)O
Computed Properties
- Exact Mass: 424.24000
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 6
- Rotatable Bond Count: 6
- Monoisotopic Mass: 424.24
- Heavy Atom Count: 29
- Complexity: 204
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 3
- Topological Polar Surface Area: 107A^2
Experimental Properties
- LogP: 5.66400
- PSA: 107.04000
- Boiling Point: 229.4°Cat760mmHg
- Flash Point: 90°C
- Density: g/cm3
N-Methyl-omega-phenyl-t-butylamine Related Literature
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Emily J. Luke,Jason Potticary,Lui R. Terry,Huan V. Doan,Roemer Hinoplen,Sam Cross,Valeska P. Ting,Sven Friedemann,Simon R. Hall Nanoscale Adv., 2022,4, 3101-3108
-
V. V. Mazurenko CrystEngComm, 2014,16, 522-531
-
3. Front cover
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S. Nishanth Kumar,Vandana Sankar,K. G. Raghu,B. S. Dileep Kumar RSC Adv., 2015,5, 89503-89514
-
Jun Liang RSC Adv., 2015,5, 60698-60707
-
Yongmei Ma,Honglin Liu,Zhenzhen Han,Liangbao Yang,Bai Sun,Jinhuai Liu Analyst, 2014,139, 5983-5988
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Jun Zhang,Yang Zhang,Jun Yao,Zongwei Cai,Pengyuan Yang Mol. BioSyst., 2011,7, 1728-1741
-
Ruihong Wang,Weiliang Bao RSC Adv., 2015,5, 57469-57471
-
Kenichi Kato,Shixin Fa,Shunsuke Ohtani,Tan-hao Shi,Albert M. Brouwer Chem. Soc. Rev., 2022,51, 3648-3687
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